molecular formula C6H10ClNO2 B2602021 (1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride CAS No. 2416218-55-6

(1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride

Cat. No.: B2602021
CAS No.: 2416218-55-6
M. Wt: 163.6
InChI Key: QQIIAWMFVLXMES-INEUFUBQSA-N
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Description

Synthesis Analysis

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . For example, commercially available L-pyroglutamic acid was used as raw materials to synthesize a key intermediate of saxagliptin via six steps .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Azabicyclo[3.1.0]hexane derivatives have been developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . The synthesis of a key intermediate of saxagliptin involved condensation, dehydration, and Boc deprotection .

Scientific Research Applications

Synthesis and Transformation

  • Synthetic Pathways : Research has developed synthetic routes to create 2-Azabicyclo[2.1.1]hexanes, which share a structural relation with (1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid; hydrochloride. These pathways involve imination and reductive cyclization, underscoring the versatility of cyclobutanone derivatives in synthesizing complex bicyclic structures (Stevens & Kimpe, 1996).
  • Three-Component Synthesis : A novel method for synthesizing 1-Azabicyclo[3.1.0]hexane-3-ene derivatives through a three-component reaction highlights the efficiency and eco-friendliness of generating such complex structures from simple starting materials (Ghorbani et al., 2016).

Medicinal Chemistry Applications

  • Constrained Amino Acids : The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid and its exploration as a building block in medicinal chemistry underline the significance of such bicyclic compounds. Their constrained structure and conformational rigidity make them valuable for developing novel pharmaceuticals (Napolitano et al., 2010).
  • Organocatalysis : The catalytic potential of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid in aldol reactions demonstrates the application of bicyclic compounds in asymmetric synthesis, providing insights into the influence of acid geometry on catalytic selectivity (Armstrong et al., 2009).

Material and Chemical Engineering

  • Framework for Bioactive Compounds : The use of bicyclo[3.1.0]hexane core structures in designing bioactive compounds, such as antibiotics and receptor antagonists, showcases the application of these bicyclic frameworks in developing potent and selective agents (Jimeno et al., 2011).

Future Directions

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives is a cutting-edge area that has made spectacular progress in recent decades . Future research will likely continue to develop efficient methods for the synthesis of these derivatives, emphasizing the scope of substrates and synthesis applications, as well as the mechanisms of these reactions .

Properties

IUPAC Name

(1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-5(9)6-1-4(6)2-7-3-6;/h4,7H,1-3H2,(H,8,9);1H/t4-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNGIDOFRBBFGV-FINAUTGASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(CNC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416218-55-6
Record name (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
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